molecular formula C12H15N3O2 B2595979 3-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine CAS No. 1225793-53-2

3-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2595979
CAS No.: 1225793-53-2
M. Wt: 233.271
InChI Key: FMKGXYLOFAKBFB-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine is an organic compound with the molecular formula C12H15N3O2 This compound is characterized by the presence of a pyrazole ring substituted with a methoxyphenoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 4-methoxyphenol with chloromethyl methyl ether to form 4-methoxyphenoxymethyl chloride. This intermediate is then reacted with 1-methyl-1H-pyrazol-5-amine under basic conditions to yield the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenoxymethyl derivatives.

    Reduction: Formation of 4-aminophenoxymethyl derivatives.

    Substitution: Formation of various substituted phenoxymethyl derivatives depending on the substituent introduced.

Scientific Research Applications

3-[(4-Methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Uniqueness

3-[(4-Methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its methoxyphenoxy group provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

5-[(4-methoxyphenoxy)methyl]-2-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-15-12(13)7-9(14-15)8-17-11-5-3-10(16-2)4-6-11/h3-7H,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKGXYLOFAKBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)COC2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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